molecular formula C17H18N4O4 B7005078 N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide

Cat. No.: B7005078
M. Wt: 342.35 g/mol
InChI Key: FVBZWNXZLWUINQ-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide is a complex organic compound that features both oxazole and oxadiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

IUPAC Name

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-2-13-8-19-15(24-13)9-18-14(22)10-23-11-16-20-17(21-25-16)12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBZWNXZLWUINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(O1)CNC(=O)COCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: Starting with an appropriate precursor, such as 2-amino-2-ethylpropan-1-ol, the oxazole ring can be formed through cyclization reactions involving dehydrating agents like phosphorus oxychloride (POCl₃).

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized from hydrazides and carboxylic acids or their derivatives, often using dehydrating agents such as thionyl chloride (SOCl₂).

    Coupling Reactions: The final step involves coupling the oxazole and oxadiazole intermediates through a nucleophilic substitution reaction, typically using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the oxazole or oxadiazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of catalysts.

    Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogens (Cl₂, Br₂) in the presence of catalysts, alkyl halides in the presence of bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its unique structure, which might interact with specific biological targets.

    Industry: Applications in materials science, such as the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
  • N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide

Uniqueness

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide is unique due to the specific combination of oxazole and oxadiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

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